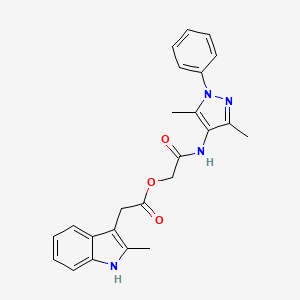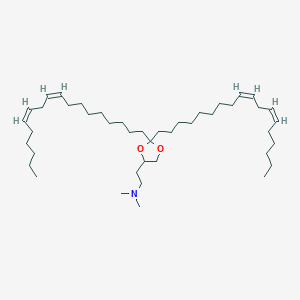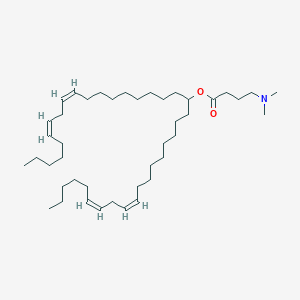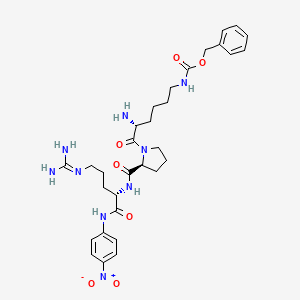
DS21412020
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DS21412020 is a Potent Antibacterial agent showing activity Against Respiratory Pathogens. DS21412020 showed in vivo activity against the experimental murine pneumonia model due to penicillin-resistant Streptococcus pneumoniae (PRSP) and favorable profiles in preliminary toxicological and nonclinical pharmacokinetic studies.
Applications De Recherche Scientifique
Down Syndrome Research Advances : Research in Down Syndrome (DS) has flourished, utilizing novel technologies and multidisciplinary approaches. The Trisomy 21 Research Society (T21RS) focuses on mechanisms involved in developmental intellectual disability associated with DS and related comorbidities, such as early-onset Alzheimer disease (Reeves et al., 2018).
Agricultural Technology : The Decision Support System for Agrotechnology Transfer (DSSAT) incorporates models of different crops and facilitates the evaluation of crop models for various purposes. This system has been re-designed to incorporate new scientific advances more efficiently (Jones et al., 2003).
Induced Pluripotent Stem Cells in Down Syndrome : Generation of induced pluripotent stem cells (iPSCs) from urine-derived cells of individuals with Down Syndrome (DS) offers a noninvasive method for modeling DS and other neurodevelopmental disorders. This approach could lead to human cell-based platforms for drug screening (Lee et al., 2017).
Information Systems Research Methodology : The Design Science Research Methodology (DSRM) in information systems (IS) research provides a framework for conducting design science research, emphasizing problem identification, solution objectives, design and development, demonstration, evaluation, and communication (Peffers et al., 2007).
Cognitive Deficits in Down Syndrome : Research on the molecular basis of cognitive deficits in DS has been aided by bioinformatics, integrating information on genes known to cause intellectual disability and how these genes are impacted by HSA21 encoded proteins (Sturgeon et al., 2012).
Health Economic Evaluation in Down Syndrome : A study comparing serum screening (SS) and noninvasive prenatal testing (NIPT) for Down Syndrome (DS) found NIPT to be more cost-effective and accurate. This has implications for public health and prenatal screening strategies (Xiao et al., 2022).
Meta-Analysis in Down Syndrome : A statistical meta-analysis of heterogeneous Down Syndrome data identified consistent genome-wide dosage effects, providing insights into key molecular networks dysregulated in DS. This research can inform the development of new therapies and enhance understanding of DS pathology (Vilardell et al., 2011).
Propriétés
Numéro CAS |
1037366-37-2 |
|---|---|
Nom du produit |
DS21412020 |
Formule moléculaire |
C21H23F2N3O5 |
Poids moléculaire |
435.4278 |
Nom IUPAC |
7-[(3aS,7aS)-3a-aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-6-fluoro-1-[(1R,2S)-2- fluorocyclopropyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H23F2N3O5/c1-30-19-16-11(18(27)12(20(28)29)7-26(16)15-5-13(15)22)4-14(23)17(19)25-6-10-2-3-31-9-21(10,24)8-25/h4,7,10,13,15H,2-3,5-6,8-9,24H2,1H3,(H,28,29)/t10-,13-,15+,21-/m0/s1 |
Clé InChI |
QEESVFWVTXIORT-GWXMJYEKSA-N |
SMILES |
O=C(C1=CN([C@H]2[C@@H](F)C2)C3=C(C=C(F)C(N4C[C@@](COCC5)(N)[C@]5([H])C4)=C3OC)C1=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DS21412020; DS-21412020; DS 21412020; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



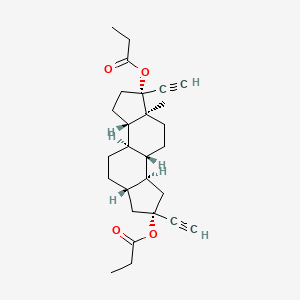
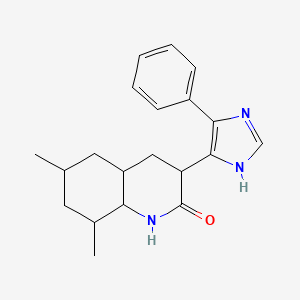
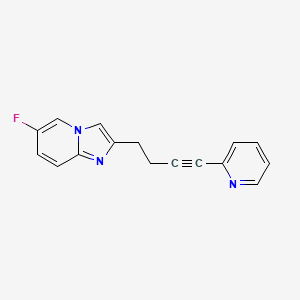
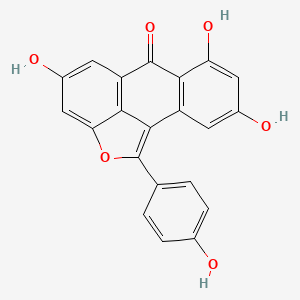
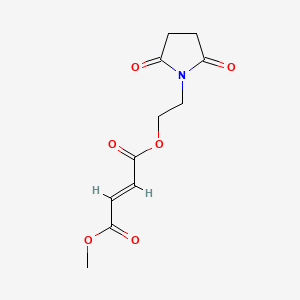
![2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B607133.png)

